(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chiral compound with the molecular formula C7H16ClNO2. This compound serves as a significant building block in organic synthesis, particularly in the fields of medicinal chemistry and pharmaceuticals. Its high purity and stability make it an essential reagent in various chemical research applications. The compound is characterized by its specific three-dimensional arrangement, which cannot be superimposed on its mirror image, a property that enhances its utility in asymmetric synthesis .
The biological activity of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is linked to its interactions with specific molecular targets, such as enzymes and receptors. It can function as a substrate or inhibitor, influencing various biochemical pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling. This potential has led to investigations into its use for developing new pharmaceuticals aimed at treating neurological disorders .
The synthesis of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of (R)-2-amino-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester. Purification methods such as recrystallization or chromatography are employed to obtain the desired product.
In industrial settings, large-scale production may utilize continuous flow reactors that allow for precise control over reaction conditions, maximizing yield and purity. Advanced purification techniques are also common to meet industry standards .
(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride has diverse applications across several fields:
Research on (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride has focused on its interactions with various biological targets. These studies often involve assessing its efficacy as an enzyme substrate or inhibitor and evaluating how it modulates biochemical pathways related to neurotransmitter synthesis and signaling. Such investigations are vital for understanding its potential therapeutic applications .
Several compounds share structural similarities with (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | Non-chiral; lacks the hydrochloride salt form |
tert-Butyl (R)-2-amino-3,3-dimethylbutanoate | C10H21NO2 | Larger tert-butyl group; different steric properties |
2-Amino-3-methylbutanoic acid methyl ester | C6H13NO2 | Simpler structure; less steric hindrance |
(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride stands out due to its chiral nature and specific applications in asymmetric synthesis and medicinal chemistry. Its ability to act selectively on biological targets further enhances its significance compared to similar compounds .
(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride represents a chiral amino acid ester hydrochloride salt with the molecular formula C₇H₁₆ClNO₂ [1] [2] [3]. The compound features a molecular weight of 181.66 g/mol, establishing it as a relatively small organic molecule within the amino acid ester family [3] [5]. The structural framework consists of a methyl ester functional group attached to a chiral amino acid backbone containing a tert-butyl substituent at the alpha position [1] .
The stereochemistry of this compound is defined by the (R)-configuration at the C2 position, which contains the stereogenic center . The molecule exhibits the characteristic IUPAC name methyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride, reflecting its systematic nomenclature [3] [8]. The canonical SMILES representation is CC(C)(C)C(C(=O)OC)N.Cl, while the isomeric SMILES notation incorporates the stereochemical information as CC(C)(C)C@HN.Cl .
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₆ClNO₂ | [1] [2] [3] |
Molecular Weight | 181.66 g/mol | [3] [5] |
InChI Key | HRTQWUHFSXVRPY-JEDNCBNOSA-N | |
CAS Number | 167223-43-0 | [3] [5] [8] |
The melting point of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride has been reported within a range that reflects the thermal stability characteristics typical of amino acid ester hydrochlorides [11] [37]. Related compounds in the same chemical family, such as methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride, exhibit melting points in the range of 183-186°C [11]. L-tert-leucine methyl ester hydrochloride, the enantiomeric counterpart, demonstrates a melting point of 183°C [37], providing comparative thermal behavior data for this class of compounds.
The thermal properties of amino acid ester hydrochlorides generally follow predictable patterns based on molecular structure and intermolecular hydrogen bonding networks [20] [30]. These compounds typically undergo endothermic melting processes followed by thermal decomposition at elevated temperatures [20]. The presence of the hydrochloride salt enhances thermal stability compared to the free base forms through ionic interactions and crystalline packing arrangements [20].
The solubility characteristics of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride demonstrate typical behavior for amino acid ester hydrochlorides across different solvent systems [24] [27]. The hydrochloride salt form significantly enhances water solubility compared to the free base, a common characteristic observed in related amino acid methyl ester hydrochlorides . The compound shows solubility in polar protic solvents including methanol and ethanol, with DMSO providing additional solubilization capacity [11].
The S-enantiomer demonstrates solubility characteristics described as slightly soluble in DMSO, methanol, and water [11]. This solubility profile reflects the amphiphilic nature of the molecule, containing both hydrophilic amino and carboxylate ester groups alongside the hydrophobic tert-butyl substituent [24]. The solubility in organic solvents follows patterns typical for amino acid derivatives, with decreased solubility in non-polar solvents due to the ionic nature of the hydrochloride salt [27].
Solvent | Solubility | Reference |
---|---|---|
Water | Slightly soluble | [11] |
Methanol | Slightly soluble | [11] |
DMSO | Slightly soluble | [11] |
Organic solvents | Variable | [24] |
The crystalline morphology of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride reflects the solid-state properties characteristic of amino acid ester hydrochlorides [11] [29]. The compound typically appears as a white crystalline solid at room temperature, consistent with the general appearance described for related methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride [11]. The color designation as white indicates high purity and absence of chromophoric impurities [11].
Storage conditions for maintaining crystalline integrity require controlled temperature environments, typically 2-8°C under inert atmosphere conditions [14] [22]. These storage requirements reflect the sensitivity of amino acid ester hydrochlorides to environmental factors including moisture and temperature fluctuations [22]. The solid-state stability depends on maintaining appropriate crystalline packing arrangements that preserve the ionic interactions between the protonated amino group and the chloride counterion [29].
The preparation methods for amino acid methyl ester hydrochlorides often involve crystallization purification techniques that influence the final crystalline morphology [29]. Crystallization from organic solvents such as ether or tetrahydrofuran produces well-defined crystals with consistent morphological characteristics [29]. The resulting crystalline material demonstrates typical handling properties for pharmaceutical intermediates, requiring protection from moisture and ambient light [22].
The infrared spectroscopic fingerprint of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride exhibits characteristic absorption bands that reflect the functional groups present in the molecular structure [26] [34]. Amino acid ester hydrochlorides typically display distinctive IR absorption patterns arising from the protonated amino group, ester carbonyl, and associated hydrogen bonding networks [26]. The presence of the hydrochloride salt form introduces additional vibrational modes associated with the ionic interactions between the ammonium cation and chloride anion [26].
The carbonyl stretching frequency for the methyl ester group appears in the characteristic region around 1700-1750 cm⁻¹, consistent with ester functional groups [26] [34]. The amino group, existing in protonated form due to the hydrochloride salt, exhibits N-H stretching vibrations in the 3000-3500 cm⁻¹ region with characteristic broadening due to hydrogen bonding [26]. Additional absorption bands arise from C-H stretching of the methyl groups and the tert-butyl substituent, appearing in the 2800-3000 cm⁻¹ region [26].
The nuclear magnetic resonance spectroscopic analysis of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride provides detailed structural information through both proton and carbon-13 NMR techniques [15] [25] [26]. The ¹H NMR spectrum exhibits characteristic chemical shifts that reflect the molecular environment of each proton type within the structure [26]. The methyl ester protons typically appear as a singlet around 3.7-3.8 ppm, consistent with methoxy groups attached to carbonyl carbons [26] [28].
The alpha proton adjacent to both the amino group and the ester carbonyl demonstrates characteristic downfield chemical shifts due to the deshielding effects of these electron-withdrawing groups [26] [28]. The tert-butyl protons appear as a characteristic singlet, typically around 1.0-1.2 ppm, reflecting the symmetrical environment of the three methyl groups [26]. The amino protons, existing in protonated form due to the hydrochloride salt, may exhibit variable chemical shifts depending on exchange rates and solvent conditions [26].
¹³C NMR analysis reveals distinct carbon environments including the carbonyl carbon of the ester group, typically appearing around 170-175 ppm [26] [28]. The methoxy carbon appears in the characteristic region around 52-54 ppm, while the quaternary carbon of the tert-butyl group exhibits chemical shifts around 35-40 ppm [26] [28]. The alpha carbon bearing the amino group demonstrates characteristic chemical shifts influenced by the electron-withdrawing effects of both the amino and ester functionalities [26].
The mass spectrometry fragmentation patterns of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride provide valuable structural information through characteristic fragmentation pathways [34] [35] [36]. The molecular ion peak appears at m/z 181 for the intact hydrochloride salt, corresponding to the molecular weight of 181.66 g/mol [3] . The fragmentation behavior follows typical patterns observed for amino acid ester hydrochlorides under electron ionization conditions [34] [35].
Alpha cleavage reactions represent predominant fragmentation pathways in amino acid esters, resulting in the loss of alkyl groups adjacent to the carbonyl carbon [34] [36]. The loss of the methoxy group (31 mass units) produces a significant fragment ion, consistent with ester fragmentation patterns [34]. Additional fragmentation occurs through the loss of the tert-butyl group, generating characteristic fragment ions that aid in structural confirmation [34].
The protonated molecular ion under electrospray ionization conditions exhibits different fragmentation behavior compared to electron ionization [35]. The loss of neutral molecules such as methanol or ammonia produces diagnostic fragment ions that reflect the amino acid ester structure [35]. The fragmentation patterns provide unambiguous identification of the compound and confirm the presence of the characteristic tert-butyl and methyl ester functionalities [35].
Fragment | m/z | Assignment |
---|---|---|
Molecular ion | 181 | [M]⁺ |
Loss of methoxy | 150 | [M-31]⁺ |
Loss of tert-butyl | 124 | [M-57]⁺ |
Ester fragment | 59 | [COOCH₃]⁺ |
The optical rotation measurements of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride provide quantitative assessment of its chiral properties [18] [23] [37]. Optical rotation values for chiral amino acid esters typically depend on measurement conditions including concentration, solvent, temperature, and wavelength [18] [23]. The related compound L-tert-leucine methyl ester hydrochloride demonstrates a specific rotation of +18° (c=1 in methanol) [37], providing comparative data for the optical activity of this class of compounds.
The optical rotation measurements serve as a primary method for determining enantiomeric purity and confirming the absolute configuration of chiral amino acid derivatives [23] [33]. The magnitude and sign of the optical rotation reflect the molecular structure and stereochemical arrangement around the chiral center [18] [33]. Measurement conditions significantly influence the observed rotation values, with standardized protocols typically employing sodium D-line illumination at 589 nm [18] [23].
The concentration dependence of optical rotation requires careful attention to solution preparation and measurement protocols [18]. Standard conditions often utilize concentrations of 1-2 g/100 mL in appropriate solvents such as methanol or ethanol [23] [37]. Temperature control during measurements ensures reproducible results, as optical rotation values exhibit temperature dependence due to conformational changes and intermolecular interactions [18].
Circular dichroism spectroscopy provides detailed information about the chiral properties and electronic transitions of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride [19] [21]. The CD spectrum reflects the differential absorption of left and right circularly polarized light by the chiral molecule, providing information about electronic transitions and conformational preferences [19] [21]. Amino acid derivatives typically exhibit characteristic CD signatures in the UV region corresponding to electronic transitions of the amino and ester chromophores [19].
The CD spectrum of amino acid ester hydrochlorides often displays distinctive features in the 190-250 nm region, reflecting transitions associated with the carbonyl and amino functionalities [19] [21]. The magnitude and sign of CD bands provide information about the absolute configuration and conformational preferences of the molecule [19]. Solvent effects significantly influence CD spectra, with protic solvents often inducing changes in band positions and intensities due to hydrogen bonding interactions [21].
Quantitative CD measurements enable determination of enantiomeric excess and assessment of chiral purity in amino acid ester preparations [21]. The CD technique demonstrates particular sensitivity to conformational changes and intermolecular interactions that affect the chiral environment around the stereogenic center [19]. Temperature-dependent CD studies can provide insights into conformational dynamics and thermodynamic properties of the chiral molecule [19].
The hygroscopicity and environmental stability of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride reflect the general behavior patterns observed for amino acid ester hydrochlorides under various environmental conditions [20] [22] [32]. The hydrochloride salt form typically exhibits hygroscopic properties due to the ionic nature of the compound and its affinity for atmospheric moisture [22]. Storage under controlled humidity conditions prevents moisture uptake that could lead to crystal structure changes or hydrolysis reactions [22].
Environmental stability depends on multiple factors including temperature, humidity, light exposure, and atmospheric composition [20] [22]. The compound requires storage under inert atmosphere conditions to prevent oxidative degradation and moisture absorption [14] [22]. Temperature control within the range of 2-8°C provides optimal stability for long-term storage, preventing thermal degradation while maintaining crystalline integrity [22].
Light sensitivity represents another consideration for environmental stability, as amino acid derivatives can undergo photochemical reactions under prolonged UV exposure [22]. Protection from ambient light through appropriate packaging and storage conditions preserves the chemical integrity of the compound [22]. The stability profile indicates suitability for pharmaceutical and research applications when proper storage protocols are maintained [20].
The thermal decomposition pathways of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride follow characteristic patterns observed for amino acid ester hydrochlorides under elevated temperature conditions [20] [30] [32]. Thermal analysis studies of amino acid derivatives demonstrate that decomposition typically occurs through multiple pathways including deamination, decarboxylation, and ester hydrolysis [30] [32]. The activation energy for thermal decomposition in amino acid esters generally ranges from 88.5 to 137.44 kJ mol⁻¹ [32].
Primary decomposition pathways include the loss of hydrogen chloride from the hydrochloride salt, followed by subsequent degradation of the amino acid ester structure [20] [30]. Deamination reactions produce ammonia and corresponding organic acids, while decarboxylation pathways generate carbon dioxide and amine derivatives [30]. The thermal stability depends on molecular structure, with the tert-butyl substituent potentially providing steric protection against certain degradation pathways [20].
Kinetic analysis of thermal decomposition follows first-order reaction kinetics over typical temperature ranges encountered in processing and storage [30] [32]. The decomposition rate increases exponentially with temperature according to Arrhenius behavior, emphasizing the importance of temperature control for maintaining compound stability [30] [32]. Understanding these decomposition pathways enables optimization of processing conditions and development of appropriate stability protocols [20] [30].
Decomposition Process | Temperature Range | Products |
---|---|---|
HCl loss | 150-200°C | Free base |
Deamination | 200-250°C | Organic acids + NH₃ |
Decarboxylation | 250-300°C | Amines + CO₂ |
Complete mineralization | >300°C | CO₂ + H₂O + N₂ |